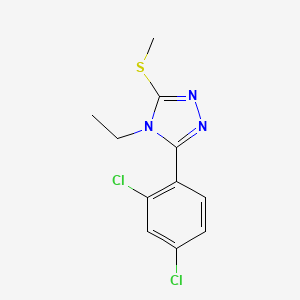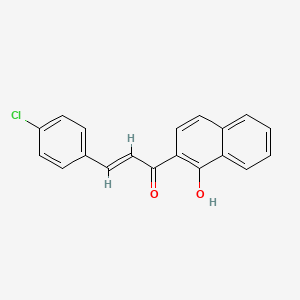![molecular formula C21H21ClN6O B5360911 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5360911.png)
6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as a pyridazinamine derivative and has been found to exhibit a range of biochemical and physiological effects that make it useful for various research applications. In
Mécanisme D'action
The mechanism of action of 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-oxidant properties, making it useful for research in these areas. Additionally, this compound has been found to exhibit neuroprotective effects, making it useful for research in the field of neurology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine in lab experiments is its potent anti-cancer activity. This makes it a useful compound for researchers who are studying cancer. Additionally, this compound has been found to exhibit a range of other biochemical and physiological effects, making it useful for research in various other fields.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the primary limitations is that the mechanism of action of this compound is not fully understood. Additionally, this compound may exhibit some toxicity at high doses, which could limit its use in certain experiments.
Orientations Futures
There are several future directions that researchers could explore with regards to 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. One potential direction is to further investigate the mechanism of action of this compound in order to better understand how it exerts its anti-cancer activity. Additionally, researchers could explore the potential use of this compound in combination with other anti-cancer agents in order to enhance its effectiveness. Finally, researchers could investigate the potential use of this compound in other areas, such as neurology and inflammation research.
In conclusion, this compound is a compound that has significant potential for use in scientific research. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and neuroprotective effects make it useful for research in various fields. While there are some limitations associated with its use in lab experiments, there are also several future directions that researchers could explore in order to better understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)-1-piperazine. This compound is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form 4-(2-chlorobenzoyl)-1-(5-methyl-2-pyridyl)piperazine. Finally, this compound is reacted with 2-cyanopyridine to form this compound.
Applications De Recherche Scientifique
6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been found to exhibit a range of biochemical and physiological effects that make it useful for various research applications. One of the primary research applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties, making it useful for research in these areas as well.
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-15-6-7-18(23-14-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-4-2-3-5-17(16)22/h2-9,14H,10-13H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKNKXGYFCIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aS*)-1-oxo-2-propyl-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5360832.png)

![N-(2-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360845.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5360864.png)
![N-(tetrahydro-2-furanylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5360881.png)
![N,N-dimethyl-1-[4-(2-methyl-5-propylpyrimidin-4-yl)-1,4-oxazepan-6-yl]methanamine](/img/structure/B5360886.png)
![2-[2-(2-methylphenyl)vinyl]-8-quinolinol](/img/structure/B5360894.png)
![5-methyl-4-{[6-methyl-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360899.png)
![3-[2-({[1-(ethoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5360904.png)
![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)


![N-(4-methoxy-2-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5360917.png)
![(3'R*,4'R*)-1'-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5360922.png)